Cas no 2877650-30-9 (1-(2,4-difluorophenyl)-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine)

1-(2,4-Difluorophenyl)-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine is a fluorinated piperazine derivative featuring a difluorophenyl group and a methyl-substituted oxazole moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or antimicrobial applications. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the oxazole ring contributes to molecular diversity and binding affinity. Its structural complexity allows for selective modifications, making it valuable in medicinal chemistry research. The compound is typically characterized by high purity and consistent performance in synthetic applications, ensuring reliability in experimental and industrial settings.
1-(2,4-difluorophenyl)-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine structure
2877650-30-9 structure
Product Name:1-(2,4-difluorophenyl)-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine
CAS No:2877650-30-9
MF:C15H17F2N3O
MW:293.31179022789
CID:5309290
PubChem ID:165433048
Update Time:2025-05-28

1-(2,4-difluorophenyl)-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine Chemical and Physical Properties

Names and Identifiers

    • AKOS040883716
    • F6809-5023
    • 1-(2,4-difluorophenyl)-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine
    • 2877650-30-9
    • 1-(2,4-Difluorophenyl)-4-[(5-methyl-3-isoxazolyl)methyl]piperazine
    • Inchi: 1S/C15H17F2N3O/c1-11-8-13(18-21-11)10-19-4-6-20(7-5-19)15-3-2-12(16)9-14(15)17/h2-3,8-9H,4-7,10H2,1H3
    • InChI Key: MGEGQLBSPLGNHP-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(F)C=C2F)CCN(CC2C=C(C)ON=2)CC1

Computed Properties

  • Exact Mass: 293.13396850g/mol
  • Monoisotopic Mass: 293.13396850g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 32.5Ų

Experimental Properties

  • Density: 1.265±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 405.1±45.0 °C(Predicted)
  • pka: 5.61±0.40(Predicted)

1-(2,4-difluorophenyl)-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6809-5023-2μmol
1-(2,4-difluorophenyl)-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine
2877650-30-9
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$85.5 2023-09-07
Life Chemicals
F6809-5023-5μmol
1-(2,4-difluorophenyl)-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine
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Life Chemicals
F6809-5023-10μmol
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$103.5 2023-09-07
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F6809-5023-20μmol
1-(2,4-difluorophenyl)-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine
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$118.5 2023-09-07
Life Chemicals
F6809-5023-1mg
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$81.0 2023-09-07
Life Chemicals
F6809-5023-2mg
1-(2,4-difluorophenyl)-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine
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$88.5 2023-09-07
Life Chemicals
F6809-5023-3mg
1-(2,4-difluorophenyl)-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine
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Life Chemicals
F6809-5023-4mg
1-(2,4-difluorophenyl)-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine
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Life Chemicals
F6809-5023-5mg
1-(2,4-difluorophenyl)-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine
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$103.5 2023-09-07
Life Chemicals
F6809-5023-10mg
1-(2,4-difluorophenyl)-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine
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$118.5 2023-09-07

1-(2,4-difluorophenyl)-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine Related Literature

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